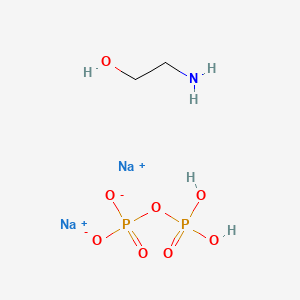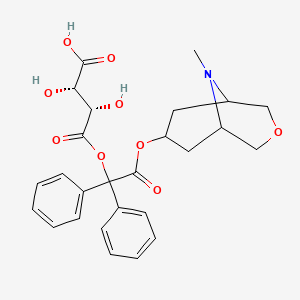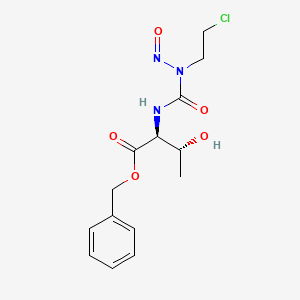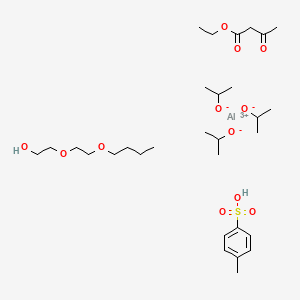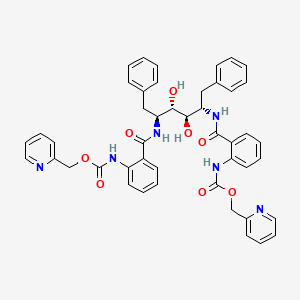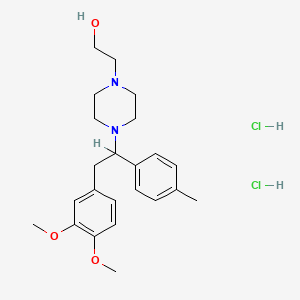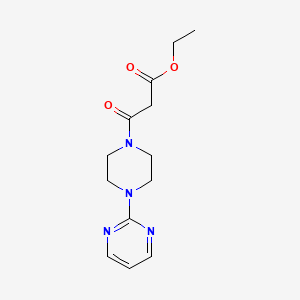
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester is a chemical compound with the molecular formula C₁₃H₁₈N₄O₃ and a molecular weight of 278.311 g/mol . It is characterized by the presence of a piperazine ring, a pyrimidine ring, and an ester functional group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester typically involves the reaction of piperazine with pyrimidine derivatives under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to facilitate the formation of the desired product. The esterification process involves the reaction of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, amino, and halogenated compounds. These derivatives can have different chemical and biological properties compared to the parent compound.
Applications De Recherche Scientifique
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propanoate
- Ethyl beta-oxo-4-(2-pyrimidinyl)-1-piperazinepropanoate
Uniqueness
1-Piperazinepropanoic acid, beta-oxo-4-(2-pyrimidinyl)-, ethyl ester is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
164468-02-4 |
|---|---|
Formule moléculaire |
C13H18N4O3 |
Poids moléculaire |
278.31 g/mol |
Nom IUPAC |
ethyl 3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C13H18N4O3/c1-2-20-12(19)10-11(18)16-6-8-17(9-7-16)13-14-4-3-5-15-13/h3-5H,2,6-10H2,1H3 |
Clé InChI |
PSHWHAAJKLYULP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





